molecular formula C7H8N4OS B12938760 7-Methyl-2-methylthiohypoxanthine CAS No. 39013-80-4

7-Methyl-2-methylthiohypoxanthine

Cat. No.: B12938760
CAS No.: 39013-80-4
M. Wt: 196.23 g/mol
InChI Key: YDEUSBVLMFDPES-UHFFFAOYSA-N
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Description

7-Methyl-2-methylthiohypoxanthine is a synthetic purine derivative of interest in biochemical research. As a modified hypoxanthine analog, it serves as a potential tool for studying the purine catabolism pathway . In this pathway, the enzyme xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . Researchers are investigating various modified pyrimidine and purine analogs, which share structural similarities with this compound, for their ability to interact with and inhibit xanthine oxidase . These studies are crucial for exploring new therapeutic avenues for conditions like hyperuricemia and gout, where controlling uric acid production is a key objective . The specific mechanism of action, potency, and research applications for this compound are still under characterization in scientific studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39013-80-4

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

7-methyl-2-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C7H8N4OS/c1-11-3-8-5-4(11)6(12)10-7(9-5)13-2/h3H,1-2H3,(H,9,10,12)

InChI Key

YDEUSBVLMFDPES-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)SC

Origin of Product

United States

Biosynthetic Pathways and Precursors

De Novo Purine (B94841) Synthesis Leading to Hypoxanthine (B114508)

The foundational structure of 7-Methyl-2-methylthiohypoxanthine is the purine ring, which is primarily synthesized through the de novo pathway. This intricate process, occurring in the liver and to a lesser extent in the brain, utilizes simple molecules like amino acids, bicarbonate, and formate (B1220265) to build the purine skeleton. microbenotes.com

The de novo synthesis of purines culminates in the formation of inosine (B1671953) 5'-monophosphate (IMP), a nucleotide containing the base hypoxanthine. microbenotes.com The pathway begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). microbenotes.comresearchgate.net Through a series of ten enzymatic steps involving precursors such as glycine, glutamine, aspartate, and one-carbon units from tetrahydrofolate, the purine ring is assembled on the ribose moiety. microbenotes.comresearchgate.net The final step involves the cyclization of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to form IMP. researchgate.net

Enzymatic Methylation Reactions of Purine Bases

The introduction of a methyl group at the N7 position of the hypoxanthine ring is a crucial step in the formation of this compound. This is accomplished through enzymatic methylation, a common modification of nucleic acids and other biomolecules. researchgate.net

The primary methyl group donor in virtually all biological methylation reactions is S-adenosylmethionine (SAM). creative-proteomics.comwikipedia.org SAM is synthesized from methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT). creative-proteomics.com The SAM cycle is a continuous process that generates SAM and recycles its byproducts. creative-proteomics.comelifesciences.org

In a typical methylation reaction, a methyltransferase enzyme facilitates the transfer of the activated methyl group from SAM to a substrate, in this case, a purine base. creative-proteomics.comyoutube.com Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). elifesciences.org SAH is a potent inhibitor of methyltransferases and must be rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase to prevent feedback inhibition and ensure the continuation of methylation reactions. creative-proteomics.comelifesciences.org The homocysteine is then remethylated to methionine, utilizing a methyl group from 5-methyltetrahydrofolate, to complete the cycle. creative-proteomics.com

Table 1: Key Components of the SAM Cycle

Component Function
S-Adenosylmethionine (SAM) The primary methyl group donor in biological methylation reactions. creative-proteomics.comwikipedia.org
Methionine Adenosyltransferase (MAT) The enzyme that catalyzes the synthesis of SAM from methionine and ATP. creative-proteomics.com
Methyltransferases A class of enzymes that catalyze the transfer of a methyl group from SAM to a substrate. creative-proteomics.com
S-Adenosylhomocysteine (SAH) The byproduct of methylation reactions after SAM donates its methyl group; a potent inhibitor of methyltransferases. elifesciences.org

The specific enzymes responsible for the methylation of purine bases are N-methyltransferases. These enzymes exhibit a high degree of specificity for both the purine substrate and the position of methylation on the purine ring. nih.gov In the context of purine alkaloid biosynthesis in plants, such as caffeine (B1668208), a series of N-methyltransferases catalyze the sequential methylation of xanthine (B1682287) derivatives. imrpress.commdpi.com

For instance, the biosynthesis of caffeine involves three methylation steps, starting with the methylation of xanthosine (B1684192) (a nucleoside of xanthine) to 7-methylxanthosine (B1261978). imrpress.comtandfonline.com This reaction is catalyzed by a specific N-methyltransferase that uses SAM as the methyl donor. tandfonline.com While the direct methylation of hypoxanthine at the N7 position to form 7-methylhypoxanthine (B92402) by a specific enzyme in a pathway leading to this compound is not explicitly detailed in the provided search results, the existence of such N-methyltransferase activity is highly plausible given the prevalence of these enzymes in purine metabolism. The substrate specificity of these methyltransferases is critical and can be determined by just a few amino acid residues within the enzyme's structure. nih.gov

The formation of 7-methylhypoxanthine is a key step. While direct methylation of hypoxanthine is one possibility, another is the methylation of a related precursor. In the biosynthesis of caffeine, xanthosine is the initial substrate for methylation. tandfonline.com Tea leaf extracts have been shown to contain an enzyme that catalyzes the transfer of a methyl group from SAM to the N-7 position of xanthosine, forming 7-methylxanthosine. tandfonline.com This nucleoside can then be converted to 7-methylxanthine (B127787). It is conceivable that a similar process could occur with hypoxanthine-containing nucleosides, or that 7-methylxanthine could be a precursor that is subsequently converted to 7-methylhypoxanthine.

Introduction of Thio Groups in Purine Ring Systems

The final step in the biosynthesis of this compound is the introduction of a methylthio group at the C2 position of the purine ring. The introduction of thio- and subsequently methylthio- groups into purine rings is a known biochemical modification. ontosight.aiontosight.ai

The synthesis of 2-thioether-substituted purines often involves the introduction of a thiol group (-SH), which is then methylated. For example, the synthesis of [1,3-¹⁵N₂]-2-(methylthio)hypoxanthine has been demonstrated to proceed from a precursor that is reacted with sodium ethyl xanthate to introduce a mercapto group, which is then methylated using iodomethane. nih.gov The introduction of a thio group can significantly alter the chemical and biological properties of the purine. ontosight.aiontosight.ai While the specific enzymatic machinery for the introduction of a methylthio group at the C2 position of 7-methylhypoxanthine in vivo is not fully elucidated, it likely involves a dedicated enzyme capable of catalyzing this thiolation and subsequent methylation.

Table 2: Summary of Biosynthetic Steps

Step Precursor Product Key Process
1 Simple molecules (amino acids, CO₂, etc.) Hypoxanthine (within IMP) De Novo Purine Synthesis
2 Hypoxanthine/Xanthosine 7-Methylhypoxanthine/7-Methylxanthosine N-Methylation (via SAM cycle)

Enzymatic Metabolism and Biotransformation

Purine (B94841) Catabolism and Degradation Pathways

Purine metabolism encompasses the synthesis and breakdown of purines, which are essential components of nucleic acids and other vital biomolecules. The catabolism of purines ultimately leads to the formation of uric acid in humans and other primates. wikipedia.orgbasicmedicalkey.com Dietary purines are largely converted to uric acid in the intestinal mucosa, while endogenous purines from tissue turnover are primarily degraded in the liver. basicmedicalkey.comjumedicine.com The degradation pathways involve a series of hydrolytic and oxidative reactions catalyzed by specific enzymes.

The core structure of 7-Methyl-2-methylthiohypoxanthine, a hypoxanthine (B114508) derivative, suggests its entry into the purine catabolic pathway. This pathway typically involves the conversion of purine nucleotides to nucleosides, followed by the cleavage of the glycosidic bond to release the free purine base. basicmedicalkey.comjumedicine.com The resulting bases are then further metabolized. For methylated purines, the position of the methyl group can influence the metabolic route. mdpi.com

Enzymes Governing Methylpurine Metabolism

The metabolism of methylated purines, such as this compound, is orchestrated by a cohort of enzymes with specific activities towards N-demethylation, nucleoside transformation, and oxidation of the purine ring.

N-Demethylase Activity on Methylated Purines

N-demethylation is a crucial step in the metabolism of many methylated purines. In microorganisms, specific N-demethylases have been identified that can remove methyl groups from various positions on the purine ring. For instance, Pseudomonas putida CBB5 possesses distinct N-demethylases that act on the N1, N3, and N7 positions of caffeine (B1668208) and related methylxanthines. nih.gov These enzymes are Rieske [2Fe-2S] non-heme iron oxygenases and are NADH-dependent. nih.gov

While specific data on the N-demethylation of this compound is not extensively documented, it is plausible that the 7-methyl group can be removed by similar N-demethylase enzymes, yielding 2-methylthiohypoxanthine. In humans, cytochrome P450 enzymes, particularly CYP1A2, are known to be involved in the N-demethylation of methylxanthines like caffeine, which can be metabolized to 7-methylxanthine (B127787). hmdb.ca

Nucleosidase-Mediated Transformations

Should this compound exist in its nucleoside form, 7-methyl-2-methylthioinosine, it would be a substrate for nucleosidases. Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate. researchgate.net Studies have shown that 7-methylinosine and 7-methylguanosine (B147621) are excellent substrates for mammalian PNP, suggesting that the N7-methylation does not hinder enzyme activity. nih.gov In contrast, N1-methylated inosine (B1671953) and guanosine (B1672433) are not substrates for the mammalian enzyme but are for the bacterial (E. coli) enzyme. nih.gov This indicates that a hypothetical 7-methyl-2-methylthioinosine could be readily converted to this compound by PNP.

Furthermore, 5'-methylthioadenosine (MTA), which also contains a methylthio group, is metabolized by MTA phosphorylase, another type of nucleosidase, to adenine (B156593) and 5-methylthioribose-1-phosphate. microbiologyresearch.orghmdb.ca This highlights the enzymatic machinery available for processing methylthio-containing nucleosides.

Xanthine (B1682287) Oxidoreductase Activity on Hypoxanthine Derivatives

Xanthine oxidoreductase (XOR) is a key enzyme in the final steps of purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. asm.org XOR is a complex metalloenzyme with broad substrate specificity, allowing it to metabolize various purine derivatives. nih.gov

The hypoxanthine core of this compound makes it a potential substrate for XOR. Research on related compounds supports this. For example, 7-methylallopurinol, a pyrazolopyrimidine analog of hypoxanthine, is oxidized at the C6 position by bovine milk xanthine oxidase. nih.gov More directly, a study using bacterial xanthine oxidase from Arthrobacter M-4 showed that 1-methyl-2-(methylthio)hypoxanthine is a substrate, albeit a slow one, while it is not oxidized by milk xanthine oxidase. ontosight.ai This suggests that XOR from different sources may have varying activity towards substituted hypoxanthines. The likely site of oxidation on this compound by XOR would be the C8 position, converting it to 7-methyl-2-methylthio-8-oxohypoxanthine (or 7-methyl-2-methylthiouric acid). Oxidation could also potentially occur on the sulfur atom of the methylthio group, as seen in the metabolism of 2,9-dimethyl-8-methylthiopurine in mice, which resulted in a sulphoxide metabolite. publish.csiro.au

Mechanisms of Thiol-Methylation and Demethylation

The presence of a methylthio group at the C2 position implies the involvement of S-methylation and demethylation reactions.

Thiol-Methylation: The S-methylation of thiopurines is catalyzed by thiopurine S-methyltransferase (TPMT). wikipedia.org This enzyme uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the thiol group of drugs like 6-mercaptopurine (B1684380) and 6-thioguanine. nih.gov It is conceivable that a precursor molecule, 7-methyl-2-thiohypoxanthine, could be S-methylated by TPMT to form this compound.

Demethylation: The reverse reaction, S-demethylation, is also a known metabolic process. Microsomal enzymes have been shown to demethylate S-methyl compounds. For example, 6-methylthiopurine can be demethylated to 6-mercaptopurine. stanford.edu This process is an oxidative S-demethylation. stanford.edu It is therefore likely that this compound can undergo oxidative demethylation to yield 7-methyl-2-thioxanthine.

Metabolic Intermediates and Branch Points

The metabolism of this compound likely proceeds through several intermediates, creating branch points in its degradation pathway. Based on the enzymatic activities discussed, the following metabolic scheme can be proposed:

N-Demethylation: Removal of the 7-methyl group would produce 2-methylthiohypoxanthine .

S-Demethylation: Oxidative removal of the 2-methylthio group would lead to 7-methyl-2-thioxanthine .

Oxidation by XOR:

Oxidation at the C8 position would form 7-methyl-2-methylthio-8-oxohypoxanthine .

Oxidation of the sulfur atom could produce 7-methyl-2-methylsulfinylhypoxanthine .

Nucleoside Formation/Cleavage: If a nucleoside precursor exists, 7-methyl-2-methylthioinosine would be an intermediate, which is then cleaved by PNP to this compound.

Table of Potential Metabolic Reactions and Intermediates

Starting Compound Enzyme/Reaction Type Potential Intermediate(s)
This compound N-Demethylase 2-Methylthiohypoxanthine
This compound S-Demethylase 7-Methyl-2-thioxanthine
This compound Xanthine Oxidoreductase (XOR) 7-Methyl-2-methylthio-8-oxohypoxanthine, 7-Methyl-2-methylsulfinylhypoxanthine
7-Methyl-2-methylthioinosine Purine Nucleoside Phosphorylase (PNP) This compound

Table of Compound Names

Compound Name
This compound
7-methyl-2-methylthioinosine
7-methyl-2-thiohypoxanthine
7-methyl-2-thioxanthine
7-methyl-2-methylthio-8-oxohypoxanthine
7-methyl-2-methylsulfinylhypoxanthine
7-methylallopurinol
7-methylguanosine
7-methylinosine
7-methylxanthine
2,9-dimethyl-8-methylthiopurine
1-methyl-2-(methylthio)hypoxanthine
2-methylthiohypoxanthine
2-methylthioxanthine
2-methylthiouric acid
5'-methylthioadenosine
6-mercaptopurine
6-methylthiopurine
6-thioguanine
Adenine
Caffeine
Guanine (B1146940)
Hypoxanthine
Inosine
S-adenosyl-L-methionine
Theobromine
Theophylline
Uric acid

Biological Relevance and Systemic Implications

Role as Metabolites in Biological Systems

There is currently a lack of direct evidence to definitively characterize 7-Methyl-2-methylthiohypoxanthine as a metabolite in biological systems. General purine (B94841) metabolism involves complex pathways, including de novo synthesis and salvage pathways. pixorize.comuomustansiriyah.edu.iqnih.govwikipedia.org The purine salvage pathway is crucial for recycling purine bases, such as hypoxanthine (B114508) and guanine (B1146940), into nucleotides. pixorize.com This process is mediated by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). pixorize.comnih.gov

While the metabolism of various methylated xanthines, such as caffeine (B1668208), results in metabolites like 7-methylxanthine (B127787), the specific metabolic route to or from this compound has not been elucidated. nih.gov The presence of both a methyl group at the 7-position and a methylthio group at the 2-position suggests a potentially complex formation process involving both methylation and thiolation enzymatic activities. However, no specific enzymes responsible for the synthesis or degradation of this compound have been identified in the literature reviewed.

Participation in Broader Metabolic Networks

Given the absence of data identifying this compound as a metabolite, its participation in broader metabolic networks remains speculative. Purine metabolic networks are vast and interconnected, influencing numerous cellular functions. uomustansiriyah.edu.iqnih.gov Thiopurine drugs, for instance, are known to be incorporated into these networks, leading to the formation of various metabolites that can have therapeutic or toxic effects. The methylation of such compounds is also a known metabolic step. However, the specific integration of this compound into these pathways is not described.

Influence on Cellular Regulatory Processes

The influence of this compound on cellular regulatory processes is another area lacking scientific investigation. Purine derivatives are known to act as signaling molecules and can modulate various cellular pathways. nih.govtaylorfrancis.comscientificarchives.com For example, they can influence processes like cell signaling, gene expression, and programmed cell death. nih.govmdpi.com However, without data on the biological activity of this compound, it is not possible to determine its potential effects on cellular regulation.

Advanced Synthetic Methodologies for Purine Analogs

Strategies for Methylation of Purine (B94841) Nitrogen Atoms

The methylation of nitrogen atoms within the purine ring system is a critical step in the synthesis of many biologically active analogs, including 7-Methyl-2-methylthiohypoxanthine. The regioselectivity of this reaction is of paramount importance, as the position of the methyl group profoundly influences the molecule's biological activity.

Direct alkylation of purine derivatives with alkyl halides often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. acs.org To achieve regioselective N7-methylation, specific strategies have been developed. One such method involves the use of N-trimethylsilylated purines, which, when reacted with a tert-alkyl halide in the presence of a catalyst like SnCl₄, can favor the formation of the N7 isomer. acs.org The choice of the purine precursor is also crucial. For instance, methylation of 6-bromo-7H-purine has been shown to proceed exclusively at the N7 position. This N7-methylation "locks" the molecule into the 7H-tautomeric form, thereby directing subsequent functionalization reactions to other positions on the purine ring.

The introduction of a methyl group at the N7 position can significantly impact the purine's electronic properties and reactivity. Studies on guanine (B1146940) have shown that N7-methylation can alter the base-pairing properties of the molecule. researchgate.net While N7-methylation of guanine does not drastically change its base pairing with cytosine, it can influence interactions within a larger DNA structure. researchgate.net

Starting MaterialMethylating AgentConditionsMajor ProductKey Findings
6-substituted purinesAlkyl halidesBasic conditionsMixture of N7 and N9 isomers (N9 predominates)Direct alkylation is generally not regioselective for the N7 position. acs.org
N-trimethylsilylated purinestert-Alkyl halideSnCl₄ catalystN7-alkylated purineThis method allows for the regioselective introduction of tert-alkyl groups at the N7 position. acs.org
6-bromo-7H-purineMethyl triflateTMP·MgCl in THF6-bromo-7-methyl-7H-purineExclusive methylation at the N7 position.

Methods for Introducing and Modifying Thioether Groups

The introduction and modification of thioether groups, particularly at the C2 position of the purine ring, is a key strategy for developing potent and selective ligands for various receptors. The 2-methylthio group is a common feature in many biologically active purine analogs. rsc.org

A common method for introducing a thioether group is through the reaction of a mercaptopurine derivative with an alkylating agent. researchgate.net For instance, 2-mercaptopurine (B1228145) can be S-alkylated to introduce a variety of thioether substituents. Visible light-mediated late-stage functionalization of mercaptopurines offers a novel and general approach to synthesizing alkylthiopurines. researchgate.net This method utilizes organoboron reagents as efficient and environmentally friendly alkylating agents. researchgate.net

The thioether group itself can be further modified. For example, oxidation of the thioether to a sulfonyl group can create a better leaving group, facilitating subsequent nucleophilic substitution reactions. google.com This allows for further diversification of the purine scaffold.

MethodStarting MaterialReagentsProductKey Features
S-AlkylationMercaptopurineAlkyl halideAlkylthiopurineA direct method for introducing thioether groups. researchgate.net
Visible Light-Mediated ThioetherificationMercaptopurineOrganoboron reagentAlkylthiopurineA novel, eco-friendly method for late-stage functionalization. researchgate.net
Convergent Synthesis (Mitsunobu Reaction)Pre-functionalized 2-thioether adenine (B156593)Bicyclic alcohol precursor2-Thioether-substituted nucleoside analogImproves overall yield and conserves key intermediates. rsc.orgresearchgate.netrsc.org
Thioether OxidationThioether-substituted purineOxidizing agent (e.g., permanganate)Sulfonyl-substituted purineCreates a better leaving group for further substitution. google.com

Ring-Opening and Ring-Closure Mechanisms in Purine Synthesis

While purines are generally considered stable heterocyclic systems, they can undergo ring-opening reactions in both the pyrimidine (B1678525) and imidazole (B134444) rings under certain conditions. researchgate.netresearchgate.net These ring-opening and subsequent ring-closure (recyclization) reactions serve as powerful tools for the synthesis of modified purine derivatives, as well as imidazole and pyrimidine derivatives. researchgate.net

The susceptibility of the purine ring to nucleophilic attack and subsequent opening is influenced by the substitution pattern on the ring. wur.nl For example, in strongly basic media, substituted purines can undergo nucleophilic attack, leading to the cleavage of the N(1)-C(2) bond and subsequent ring opening. wur.nl The resulting intermediate can then undergo recyclization to form a rearranged purine derivative. wur.nl

The Traube purine synthesis, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, is a classic example of a ring-closure reaction to form the purine scaffold. wur.nl This method remains a cornerstone of purine synthesis. google.comwur.nl More modern approaches may involve the construction of the purine ring system from appropriately substituted pyrimidine precursors. google.com

The study of purine ring-opening and -closure mechanisms has provided valuable insights into the biosynthesis of purines and the mechanisms of action of certain drugs and carcinogens. researchgate.netresearchgate.net

Reaction TypeKey FeaturesSynthetic Utility
Pyrimidine Ring OpeningCan be initiated by nucleophilic attack at C2. wur.nlSynthesis of rearranged purines and imidazole derivatives. researchgate.net
Imidazole Ring OpeningCan occur upon exposure to certain DNA damaging agents. researchgate.netFormation of formamidopyrimidine (Fapy) adducts. researchgate.net
Traube Purine SynthesisCondensation of a 4,5-diaminopyrimidine with a one-carbon unit. wur.nlA versatile and widely used method for de novo purine synthesis. google.comwur.nl
Recyclization MechanismsFollows ring-opening to form rearranged products. researchgate.netwur.nlAccess to a diverse range of purine analogs. researchgate.net

Stereoselective Synthesis of Purine Derivatives

The stereoselective synthesis of purine derivatives, particularly nucleoside analogs, is of great importance as the stereochemistry of the sugar moiety often dictates the biological activity. Many synthetic strategies aim to control the stereochemical outcome of the glycosylation reaction, where the purine base is attached to the sugar ring.

One approach to achieving stereoselectivity is through the use of chiral starting materials and intermediates. rsc.org For example, the use of 2',3'-carbonate compounds as substrates in the synthesis of modified nucleosides can lead to the stereoselective introduction of substituents on the 4' carbon of the sugar ring. rsc.org

The Mitsunobu reaction is a powerful tool for the stereoselective formation of the glycosidic bond. thieme-connect.com This reaction typically proceeds with inversion of configuration at the stereocenter of the alcohol, allowing for the synthesis of specific stereoisomers. thieme-connect.com For instance, coupling of a trans-alcohol with a purine base under Mitsunobu conditions can yield the cis-nucleoside derivative. thieme-connect.com

Prebiotic synthesis studies have also shed light on the stereoselective formation of purine nucleotides. The direct coupling of cyclic carbohydrate phosphates with free nucleobases has been shown to be stereoselective, yielding only the β-anomer of the nucleotides. nih.govpnas.org This stereoselectivity is thought to arise from the cyclic structure of the carbohydrate phosphate (B84403), which blocks one face of the molecule from reacting. pnas.org

MethodKey PrincipleExample
Use of Chiral SubstratesThe inherent chirality of the starting material directs the stereochemical outcome.Stereoselective introduction of substituents using 2',3'-carbonate compounds. rsc.org
Mitsunobu ReactionInversion of configuration at the alcohol stereocenter.Synthesis of cis-nucleosides from trans-alcohols. thieme-connect.com
Prebiotic Synthesis ModelThe cyclic structure of carbohydrate phosphates directs the stereochemistry of the coupling reaction.Stereoselective formation of β-anomeric nucleotides. nih.govpnas.org

Structure Activity Relationship Studies: Molecular Insights

Influence of Methyl and Methylthio Substituents on Molecular Interactions

The methylthio group at the C2 position introduces a sulfur atom, which can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions. The sulfur atom is also capable of forming specific interactions with certain amino acid residues in a protein's binding pocket. The presence of the methylthio group can significantly alter the lipophilicity of the molecule, which in turn affects its ability to cross cellular membranes and interact with hydrophobic binding sites. researchgate.net

Ligand-Target Binding and Recognition Mechanisms

The structural features of 7-Methyl-2-methylthiohypoxanthine allow it to interact with a range of biological targets, including enzymes and receptors. As a purine (B94841) analog, it can act as a competitive inhibitor for enzymes involved in purine metabolism. For instance, related 7-methylated purines have been shown to interact with enzymes like poly(ADP-ribose) polymerases (PARPs). nih.govfrontiersin.org In these interactions, the purine core mimics the natural substrate, while the substituents at the C2 and N7 positions can form specific contacts within the enzyme's active site, contributing to binding affinity and selectivity.

Studies on similar compounds, such as 2-amino-6-mercapto-7-methylpurine ribonucleoside, have provided insights into how these molecules can bind to the active site of enzymes like purine nucleoside phosphorylase (PNP). nih.govresearchgate.net The methyl group at the 7-position can influence the orientation of the molecule within the binding pocket, while the thio-group at the 2-position can form crucial interactions with surrounding amino acid residues.

Computational Approaches in Structure-Activity Analysis

Computational methods are invaluable tools for understanding the structure-activity relationships of molecules like this compound at a molecular level.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For purine analogs, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. For example, docking studies on 7-methylguanine (B141273) have shown its ability to form specific interactions within the active site of PARP1, interacting with key residues like Gly863 and Tyr907. nih.govfrontiersin.org Similar approaches can be applied to this compound to predict its binding mode to various targets and to rationalize its biological activity. The insights from docking can guide the design of more potent and selective inhibitors.

Positional Effects of Substitution on Biological Activity

The position of substituents on the purine ring has a profound impact on the biological activity of the resulting derivative. The methylation at the N7 position of this compound is significant because it directs the molecule towards specific interactions and can prevent its metabolism by certain enzymes. For instance, N7-methylation of guanine (B1146940) facilitates the formation of Z-DNA. nih.gov

Similarly, the substitution at the C2 position is critical. The presence of a methylthio group at this position, as opposed to other functional groups, can dramatically alter the compound's biological profile. Studies on 2-substituted adenosines have shown that the nature of the substituent at this position greatly influences the affinity for A1 and A2 adenosine (B11128) receptors. nih.gov The anticancer activity of purine derivatives has also been shown to be dependent on the nature and localization of substituents. d-nb.infonih.gov

The following table summarizes the anticancer activity of some 7-methylpurine derivatives, highlighting the importance of the substitution pattern for biological activity.

Table 1: Anticancer Activity of Selected 7-Methylpurine Derivatives

Compound Cell Line IC50 (µg/mL)
2,6-dipropynylthio-7-methylpurine SNB-19 (Glioblastoma) 0.07
2-chloro-6,8-dipropynylthio-7-methylpurine C-32 (Melanoma) 4.08
2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine MDA-MB-231 (Adenocarcinoma) 1.54

Data sourced from a study on multisubstituted 7-methylpurines. d-nb.info

This data illustrates that the specific combination of substituents and their positions on the 7-methylpurine scaffold are key determinants of their anticancer potency and selectivity.

Analytical and Characterization Techniques in Research

Spectroscopic Analysis of Purine (B94841) Derivatives

Spectroscopy is a cornerstone in the chemical analysis of purine derivatives, providing detailed information about their atomic composition, molecular structure, and the chemical environment of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. libretexts.org For 7-Methyl-2-methylthiohypoxanthine, distinct signals are expected for the protons of the N7-methyl group, the S-methyl group, and the C8-proton. A study of related compounds showed characteristic shifts for these groups. electronicsandbooks.com For example, in a deuterated chloroform (B151607) solvent, the N7-methyl protons of this compound appear at a chemical shift of approximately 3.68 ppm, while the S2-methyl protons are observed at around 2.70 ppm. electronicsandbooks.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. magritek.com Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. magritek.com In this compound, separate resonances would be observed for the two methyl carbons, the carbons of the purine ring, and the carbonyl carbon (C6). The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms like nitrogen, oxygen, and sulfur.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Group Chemical Shift (ppm) Multiplicity
2-S-CH₃ ~2.70 Singlet
7-N-CH₃ ~3.68 Singlet
8-H ~7.5-8.0 Singlet

Data based on values for related compounds in similar chemical environments. electronicsandbooks.com

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular characterization, it provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. rsc.org The molecular formula for this compound is C₇H₈N₄OS nih.gov, giving it a precise molecular weight that can be confirmed by high-resolution mass spectrometry.

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting pattern of fragments serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely involve the loss of the methyl groups or cleavage of the methylthio group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Description Predicted m/z
[C₇H₈N₄OS]⁺ Molecular Ion (M⁺) 196
[M - CH₃]⁺ Loss of a methyl group 181
[M - SCH₃]⁺ Loss of the methylthio group 149
[Purine core]⁺ Further fragmentation Various

Predicted values are based on the principles of mass spectrometry.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique has been widely applied to purine derivatives to understand their molecular geometry, conformation, and intermolecular interactions. rsc.orgresearchgate.netiosrjournals.orgnih.gov

For a purine derivative like this compound, a single-crystal X-ray diffraction analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the fused pyrimidine (B1678525) and imidazole (B134444) rings.

Planarity: The degree of planarity of the purine ring system.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (e.g., between the N-H of one molecule and the carbonyl oxygen of another) and π–π stacking between the aromatic purine rings. nih.gov Studies on similar purine structures, such as xanthine (B1682287), have revealed extensive two-dimensional hydrogen-bonded networks that dictate the packing of molecules in the crystal. acs.org

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the separation and purification of purine derivatives from complex mixtures, such as biological extracts or synthetic reaction products. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. nih.govresearchgate.net

Researchers typically use reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is paired with a polar mobile phase. jafs.com.pljafs.com.pl The separation of purine derivatives, including various methylxanthines, is achieved by carefully controlling the composition of the mobile phase, which often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. jafs.com.pl Gradient elution, where the concentration of the organic modifier is changed over time, is often employed to achieve optimal separation of a wide range of purine metabolites in a single run. nih.gov

Detection is commonly performed using a UV detector, as the purine ring system has strong absorbance in the ultraviolet region of the spectrum, typically monitored around 205 nm or other specific wavelengths depending on the compound. jafs.com.pljafs.com.pl The sensitivity and specificity of HPLC allow for the quantification of these compounds in biological samples like urine and plasma. nih.govresearchgate.net For purification on a larger scale, recrystallization can be an effective method, where the crude compound is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. google.com

Isotope Labeling in Metabolic Pathway Elucidation

Isotope labeling is a powerful strategy used to trace the metabolic fate of compounds in biological systems. nih.gov By introducing atoms with a non-standard isotopic composition (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) into a molecule, researchers can track its journey through various metabolic pathways. researchgate.netacs.org

In the context of purine metabolism, a precursor molecule labeled with a stable isotope can be administered to a cell culture or organism. nih.gov Metabolites subsequently isolated from the system are analyzed by mass spectrometry or NMR to see if they have incorporated the isotopic label. acs.org This approach can definitively establish precursor-product relationships. For example, by feeding cells ¹³C-labeled glucose, researchers can trace the incorporation of carbon atoms into the purine ring, demonstrating the activity of de novo synthesis pathways. acs.org

Studies on related methylxanthines like caffeine (B1668208) have extensively used deuterium labeling to investigate metabolic processes such as demethylation. rsc.orgnih.gov Replacing the hydrogen atoms on a methyl group with deuterium (a C-D bond is stronger than a C-H bond) can slow down the rate of metabolic reactions that involve breaking this bond, an effect known as a kinetic isotope effect. osti.govresearchgate.net By observing how deuterium labeling at different positions (e.g., N1-methyl vs. N7-methyl) alters the profile of metabolites, scientists can deduce the sequence and primary sites of metabolic transformations. osti.gov This technique would be invaluable in elucidating the specific enzymatic pathways that lead to the formation or degradation of this compound in vivo.

Emerging Research Avenues and Future Perspectives

Elucidation of Novel Biosynthetic and Metabolic Enzymes

The biosynthesis and metabolism of 7-Methyl-2-methylthiohypoxanthine are not yet fully elucidated, but research into related compounds provides a solid framework for future investigation. The metabolic pathways of other methylxanthines, such as caffeine (B1668208) and theophylline, are well-documented and likely share enzymatic machinery with this compound.

Biosynthesis: The biosynthesis of the core purine (B94841) structure is a highly conserved process. It is hypothesized that the biosynthesis of this compound involves a series of enzymatic modifications to a purine precursor. Key enzyme families that are likely involved include:

Methyltransferases: These enzymes are responsible for the addition of a methyl group to the N7 position of the purine ring. In plants, enzymes like xanthosine (B1684192) N-methyltransferase catalyze the formation of 7-methylxanthosine (B1261978) from xanthosine. brieflands.com Similar enzymes may act on a precursor to form the 7-methyl group in this compound.

Thioltransferases/Sulfurtransferases: The introduction of the sulfur atom at the C2 position is a critical step. Enzymes capable of catalyzing the formation of carbon-sulfur bonds are essential. acs.org While the specific enzymes for 2-thiolation of hypoxanthine (B114508) are not yet identified, the study of thiopurine metabolism points towards the involvement of specific sulfur transferases.

Thiopurine S-methyltransferase (TPMT): Once the thio-group is in place, TPMT is a key enzyme that catalyzes the S-methylation of thiopurine drugs. nih.govnih.gov It is highly probable that TPMT or a similar methyltransferase is responsible for adding the methyl group to the sulfur atom at the C2 position, converting a 7-methyl-2-thioxanthine intermediate into this compound.

Metabolism: The breakdown of this compound in biological systems is also an area of active research. Analogous to caffeine metabolism, which involves cytochrome P450 enzymes for demethylation and oxidation, it is expected that similar enzymes play a role in the metabolism of this compound. acs.org The metabolic fate of the methylthio group is of particular interest, as it could be a target for oxidative or hydrolytic enzymes.

Table 1: Potential Enzymes in the Biosynthesis and Metabolism of this compound

Enzyme Family Potential Role Supporting Evidence from Related Compounds
N-MethyltransferasesAddition of methyl group at N7 positionXanthosine N-methyltransferase in caffeine biosynthesis. brieflands.com
ThioltransferasesIntroduction of sulfur at C2 positionGeneral enzymatic carbon-sulfur bond formation. acs.org
Thiopurine S-methyltransferase (TPMT)Addition of methyl group to the C2-thio groupKnown to methylate thiopurine drugs. nih.govnih.gov
Cytochrome P450 OxidasesDemethylation and oxidation of the purine ringRole in caffeine metabolism. acs.org

Exploration of Unconventional Biological Roles

While the specific biological functions of this compound are still under investigation, research on structurally similar methylthiopurines suggests several promising areas for exploration.

Anti-inflammatory Activity: Methylthioadenosine (MTA), a related methylthiopurine, has demonstrated significant anti-inflammatory properties in models of intestinal inflammation. nih.gov This suggests that this compound could also possess anti-inflammatory effects. Future research will likely focus on its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the activity of inflammatory enzymes. Some psychiatric drugs have also shown anti-inflammatory effects, indicating a potential for neurologically active compounds to also influence inflammation. frontiersin.org

Cytotoxic and Anticancer Potential: Purine analogs are a cornerstone of chemotherapy, and modifications to the purine structure can lead to compounds with potent anticancer properties. ontosight.ai The cytotoxic effects of various purine derivatives have been documented, and it is plausible that this compound or its analogs could exhibit cytotoxic activity against cancer cell lines. brieflands.commdpi.commdpi.com Studies investigating its impact on cell proliferation, apoptosis, and other cancer-related pathways are warranted.

Neurological and Ocular Applications: Some methylxanthines are known to have effects on the central nervous system. Furthermore, a patent application mentions the use of related purine derivatives in ophthalmic compositions for eye infections. googleapis.com This opens up the possibility that this compound could have applications in treating neurological or ocular conditions. However, more direct evidence is needed to substantiate these potential roles.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of this compound and its complex analogs is crucial for exploring their structure-activity relationships. Existing synthetic methodologies for purine derivatives provide a foundation for developing advanced strategies.

Key synthetic approaches that can be adapted and refined include:

Stepwise construction of the purine ring: This involves building the imidazole (B134444) and pyrimidine (B1678525) rings sequentially, allowing for the introduction of the desired substituents at specific positions.

Modification of existing purine scaffolds: Starting with a commercially available purine, such as 6-chloropurine, and introducing the methyl and methylthio groups through a series of chemical reactions. scielo.org.mxresearchgate.net

Regioselective synthesis: Developing methods that allow for the precise placement of the methyl group at the N7 position, which can be challenging due to the presence of other potential methylation sites on the purine ring. nih.gov

Combinatorial chemistry approaches: To rapidly generate a library of diverse analogs with different substituents at various positions on the purine ring. This would facilitate the screening for compounds with enhanced biological activity.

The synthesis of N2-modified guanosine (B1672433) monophosphates and other purine derivatives has been reported, showcasing the feasibility of creating complex analogs. scielo.org.mx These strategies will be instrumental in developing novel compounds based on the this compound scaffold.

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, is becoming indispensable for understanding the complex roles of molecules like this compound in a biological context. pnas.orgnih.govacs.org

Genomics and Transcriptomics: By analyzing changes in gene and transcript expression in response to this compound, researchers can identify the genes and pathways that are modulated by the compound. This can provide insights into its mechanism of action. Multi-omics studies have already been used to investigate disturbances in purine metabolism in various diseases. nih.govontosight.aimedlineplus.gov

Proteomics: Identifying the proteins that directly interact with this compound can reveal its cellular targets. This can be achieved through techniques like affinity chromatography coupled with mass spectrometry.

Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with the compound can uncover its metabolic fate and its impact on broader metabolic networks. This is particularly relevant for understanding how it integrates with and influences purine metabolism. ontosight.aimedlineplus.gov

By integrating these different omics datasets, researchers can build comprehensive models of how this compound functions at a systems level. This will not only elucidate its specific biological roles but also help in identifying potential biomarkers for its effects and in designing more effective therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.